

Technical Guide: Physicochemical Properties of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluorobenzyl alcohol

Cat. No.: B091412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **2,6-difluorobenzyl alcohol**, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for the handling and application of this compound.

Core Physicochemical Data

The essential physical properties of **2,6-difluorobenzyl alcohol** are summarized in the table below. These values are critical for a range of applications, from reaction setup to purification and formulation.

Property	Value	Conditions
Boiling Point	88 °C	at 14 mmHg[1][2][3]
Density	1.3 g/cm ³	at 25 °C[2][4]
Molecular Formula	C ₇ H ₆ F ₂ O	
Molecular Weight	144.12 g/mol [2]	
CAS Number	19064-18-7[1][2][4]	
Appearance	Colorless liquid[2]	
Refractive Index	1.495	at 20 °C[4][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like **2,6-difluorobenzyl alcohol**.

Boiling Point Determination (Siwoloboff Method at Reduced Pressure)

Given that the boiling point of **2,6-difluorobenzyl alcohol** is provided at reduced pressure, this protocol outlines the micro boiling point determination technique, which is suitable for small sample quantities and can be adapted for vacuum conditions. The Siwoloboff method is a common and reliable approach.[1]

Apparatus:

- Thiele tube or other suitable heating bath (e.g., oil bath)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

- Rubber band or wire for attachment
- Heat source (e.g., Bunsen burner or heating mantle)
- Vacuum source and manometer (for reduced pressure)

Procedure:

- Sample Preparation: Place a small amount (approximately 0.5 mL) of **2,6-difluorobenzyl alcohol** into the small test tube.
- Capillary Insertion: Insert the capillary tube into the test tube with the open end down.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating Setup: Immerse the assembly into the Thiele tube containing a heating oil, making sure the sample is below the oil level.
- Pressure Reduction: Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.
- Heating: Gently heat the side arm of the Thiele tube.^[2] As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor escape.^[2]
- Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.
- Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.^{[1][6]} This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.^[5] ^[7] It relies on accurately measuring the weight of a known volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
- Analytical balance (accurate to at least 0.001 g)
- Constant temperature bath
- Thermometer
- Distilled water (or other reference liquid of known density)

Procedure:

- Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
- Weigh Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (mass m_0).
- Fill with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Dry and Weigh with Reference Liquid: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (mass m_1).
- Clean and Dry: Empty and thoroughly dry the pycnometer again.
- Fill with Sample Liquid: Fill the pycnometer with **2,6-difluorobenzyl alcohol**, following the same procedure as with the reference liquid, and bring it to the same constant temperature.
- Dry and Weigh with Sample Liquid: Dry the exterior of the pycnometer and weigh it (mass m_2).
- Calculation:
 - Mass of water: $m_{\text{water}} = m_1 - m_0$

- Volume of pycnometer (at the specified temperature): $V = m_{\text{water}} / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at that temperature).
- Mass of sample liquid: $m_{\text{sample}} = m_2 - m_0$
- Density of sample liquid: $\rho_{\text{sample}} = m_{\text{sample}} / V$

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of **2,6-difluorobenzyl alcohol**.

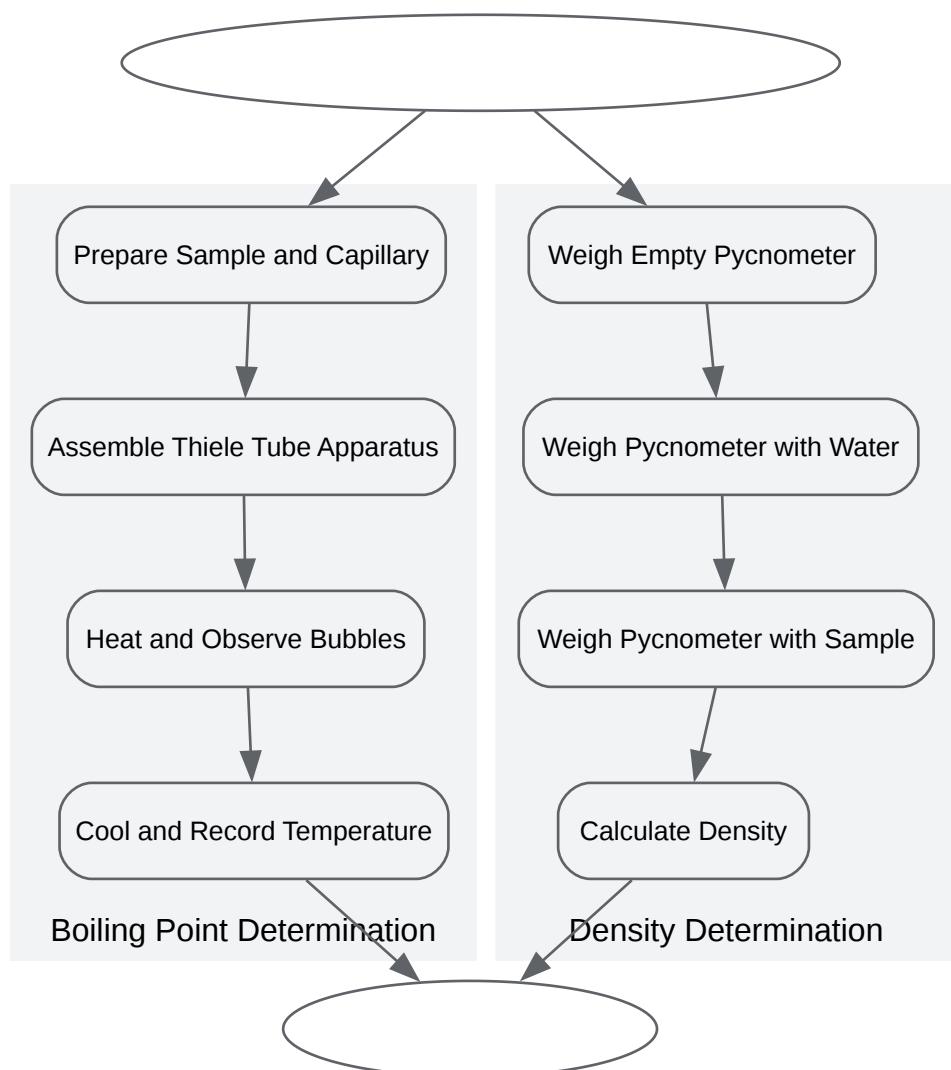


Figure 1: Experimental Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,6-Difluorobenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091412#2-6-difluorobenzyl-alcohol-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com